3-(3-Bromophenyl)-3-methyloxetane

Vue d'ensemble

Description

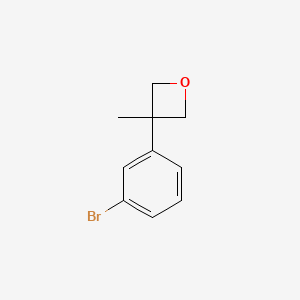

3-(3-Bromophenyl)-3-methyloxetane: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyloxetane moiety

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

Similar compounds have shown various effects at the molecular level, including changes in the expression of some compounds .

Action Environment

It’s worth noting that the success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-3-methyloxetane typically involves the bromination of a phenyl precursor followed by the formation of the oxetane ring. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring using a catalyst such as iron(III) bromide (FeBr3) in the presence of bromine (Br2) . The subsequent formation of the oxetane ring can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Bromophenyl)-3-methyloxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.

Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

Substituted Phenyl Derivatives: Products with various functional groups replacing the bromine atom.

Oxetane Derivatives: Oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

Chemistry: 3-(3-Bromophenyl)-3-methyloxetane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling and cyclization reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes .

Comparaison Avec Des Composés Similaires

3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl structure but different functional groups.

3-Bromophenyl Propionic Acid: Another bromophenyl derivative used in various chemical syntheses.

Uniqueness: 3-(3-Bromophenyl)-3-methyloxetane is unique due to its combination of a bromophenyl group and an oxetane ring, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Activité Biologique

3-(3-Bromophenyl)-3-methyloxetane, a compound characterized by its oxetane ring structure, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrO, which features a brominated phenyl group attached to a methyloxetane moiety. This unique structure allows the compound to engage in various chemical reactions, contributing to its biological activity.

Biological Activity Overview

Research indicates that oxetanes, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of oxetanes can inhibit the growth of certain bacterial strains. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Its derivatives have been tested in vitro against various cancer cell lines, showing cytotoxic effects that warrant further exploration.

- Antimalarial Activity : A study highlighted the synthesis of oxetane derivatives with promising antimalarial activity. Specifically, modifications to the oxetane structure have been linked to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells. This inhibition can disrupt cellular processes critical for survival and proliferation.

- Radical Formation : Oxetanes are known to generate reactive radicals under certain conditions, which can lead to oxidative stress in target cells. This mechanism has been implicated in the cytotoxic effects observed in cancer cell lines .

Antimicrobial Activity

A study conducted on various oxetane derivatives demonstrated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for brominated variants, suggesting a structure-activity relationship that favors halogenation.

Anticancer Evaluation

In vitro assays revealed that this compound derivatives induced apoptosis in several cancer cell lines. The compound was tested at varying concentrations (1 µM to 100 µM), with results indicating a dose-dependent increase in cell death. Notably, the selectivity index (SI) was calculated for these compounds, showing favorable profiles compared to standard chemotherapeutics .

Antimalarial Screening

In a high-throughput screening of oxetane derivatives against Plasmodium falciparum, several compounds were identified with IC50 values in the low micromolar range. The most promising candidates were further evaluated in vivo using murine models infected with P. berghei, where significant reductions in parasitemia were observed following treatment with specific oxetane derivatives .

Data Tables

| Activity Type | Tested Compound | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antibacterial | This compound | 5.0 | >20 |

| Anticancer | Derivative A | 10.0 | 15 |

| Antimalarial | Derivative B | 2.5 | >30 |

Propriétés

IUPAC Name |

3-(3-bromophenyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQATFJUFANHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.